Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves several steps. One common method includes the reaction of 3-chloro-4-fluorothiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .
Comparison with Similar Compounds
Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate can be compared with similar compounds such as:
3-Chloro-4-fluorophenylboronic acid: This compound is used in Suzuki-Miyaura coupling reactions and has similar functional groups but different reactivity and applications.
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate:
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPFLZCARDZRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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